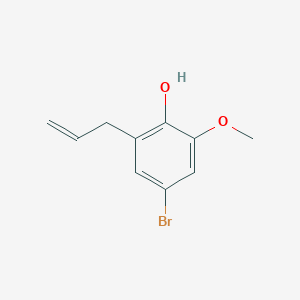![molecular formula C11H8BrNS B8613196 2-[(4-Bromophenyl)sulfanyl]pyridine](/img/structure/B8613196.png)
2-[(4-Bromophenyl)sulfanyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Bromophenyl)sulfanyl]pyridine is an organosulfur compound that features a bromophenyl group and a pyridinyl group connected by a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
2-[(4-Bromophenyl)sulfanyl]pyridine can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl(2-pyridinyl) sulfide.
Substitution: Various substituted phenyl(2-pyridinyl) sulfides depending on the nucleophile used.
科学研究应用
2-[(4-Bromophenyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bromophenyl and pyridinyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
相似化合物的比较
Similar Compounds
4-Bromophenyl(2-pyridinyl) ether: Similar structure but with an oxygen atom instead of sulfur.
4-Bromophenyl(2-pyridinyl) amine: Contains an amine group instead of sulfur.
4-Bromophenyl(2-pyridinyl) ketone: Features a carbonyl group instead of sulfur.
Uniqueness
2-[(4-Bromophenyl)sulfanyl]pyridine is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen, nitrogen, and carbon analogs. The sulfur atom’s ability to form various oxidation states (sulfide, sulfoxide, sulfone) adds versatility to its chemical behavior .
属性
分子式 |
C11H8BrNS |
|---|---|
分子量 |
266.16 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H8BrNS/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
InChI 键 |
ZVHACROIFZRJON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl (3Z)-3-amino-3-{[2-(dimethylamino)ethyl]imino}propanoate](/img/structure/B8613147.png)



![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate](/img/structure/B8613173.png)

![7-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8613187.png)
![1-(2-Chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B8613194.png)
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide](/img/structure/B8613204.png)
![4-(Dimethylamino)-3-[3-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B8613209.png)
